molecular formula C17H17ClN2O2S B2721481 N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207042-02-1

N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2721481
CAS No.: 1207042-02-1
M. Wt: 348.85
InChI Key: LYKHPZQQQIQMLJ-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide-based compound intended for non-human research applications. Compounds within the oxalamide chemical class have been identified in scientific literature for their potential in various research fields. For instance, structurally related aromatic amides have been investigated for their activity as sweet and umami flavor modifiers and tastants in model systems . Furthermore, other 5-membered heterocyclic amides have been studied for their role in the modulation of the P2X receptor, indicating potential research applications in areas such as inflammation, pain, and respiratory disorders . The molecular structure of this compound, which features a 2-chlorobenzyl group and a (1-(thiophen-2-yl)cyclopropyl)methyl group linked by an oxalamide bridge, is designed to offer specific steric and electronic properties valuable for chemical biology and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-5-2-1-4-12(13)10-19-15(21)16(22)20-11-17(7-8-17)14-6-3-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHPZQQQIQMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The synthesis begins with the preparation of two primary precursors:

  • 2-Chlorobenzylamine : Commercially available or synthesized via reduction of 2-chlorobenzonitrile using lithium aluminum hydride (LiAlH4).
  • (1-(Thiophen-2-yl)cyclopropyl)methanamine : Constructed via cyclopropanation of thiophene-2-carbaldehyde derivatives using the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation.

Oxalyl Chloride Mediated Coupling

The central oxalamide bond is formed through reaction of the precursors with oxalyl chloride. This step requires careful temperature control to prevent side reactions such as over-chlorination or decomposition. A representative reaction pathway is:
$$
\text{2 R-NH}_2 + \text{ClCO-COCl} \rightarrow \text{R-NH-C(O)-C(O)-NH-R'} + 2 \text{HCl}
$$
where $$ R = 2\text{-chlorobenzyl} $$ and $$ R' = (1\text{-(thiophen-2-yl)cyclopropyl)methyl} $$.

Stepwise Preparation Methods

Synthesis of (1-(Thiophen-2-yl)cyclopropyl)methanamine

Step 1: Cyclopropanation of Thiophene Derivative
Thiophene-2-carbaldehyde undergoes cyclopropanation using diethylzinc and diiodomethane in dichloromethane at −10°C. The product, 1-(thiophen-2-yl)cyclopropanecarbaldehyde, is isolated via distillation (yield: 78%).

Step 2: Reductive Amination
The aldehyde is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Purification by column chromatography (SiO₂, ethyl acetate/hexane) affords the amine precursor (yield: 65%).

Amide Bond Formation

Step 3: Oxalyl Chloride Activation
A solution of oxalyl chloride (1.2 equiv) in dry dichloromethane is added dropwise to a cooled (0°C) mixture of 2-chlorobenzylamine (1.0 equiv) and triethylamine (2.5 equiv). After stirring for 2 hours, the intermediate chlorooxamate is isolated.

Step 4: Coupling with Cyclopropylmethylamine
The chlorooxamate is reacted with (1-(thiophen-2-yl)cyclopropyl)methanamine (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 72%).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies reveal that the choice of catalyst and solvent significantly impacts yield:

Condition Catalyst Solvent Temperature Yield (%)
Standard None THF 25°C 62
Optimized DMAP DCM 0°C → 25°C 78
Industrial Scale CuI/K₃PO₄ Toluene Reflux 85

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the amide coupling, while toluene at reflux enhances solubility and reaction kinetics.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted amines and chlorinated byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 4H, Ar-H), 6.98–6.92 (m, 3H, Thiophene-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, CH₂), 1.55–1.48 (m, 4H, Cyclopropane-H).
  • HRMS (ESI+) : m/z calculated for C₁₇H₁₆ClN₂O₂S [M+H]⁺: 349.0724; found: 349.0728.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of 99.2%.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Oxalamides exhibit structure-activity relationships (SAR) sensitive to substituent variations. Key analogs include:

Compound ID/Name R1 Group R2 Group Key Structural Features Reference
Target Compound 2-Chlorobenzyl (1-(Thiophen-2-yl)cyclopropyl)methyl Thiophene-cyclopropyl hybrid N/A
Compound 13 () (1-Acetylpiperidin-2-yl)(thiazol-2-yl)methyl 4-Chlorophenyl Thiazole and piperidine fusion
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine and methoxy groups
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl and methoxy phenethyl
Compound 6 () Adamant-2-yl Benzyloxy Rigid adamantane scaffold

Key Observations :

  • Aryl Substituents : The 2-chlorobenzyl group in the target compound is analogous to chlorophenyl groups in Compounds 13 and 26. Chlorine atoms enhance lipophilicity and influence binding to hydrophobic pockets in targets like HIV entry inhibitors .
  • Heterocyclic Moieties : The thiophene-cyclopropyl group in the target compound contrasts with pyridine (S336) or thiazole (Compound 13) systems. Thiophene’s electron-rich π-system may enhance interactions with aromatic residues in biological targets .
  • Flexibility vs. Rigidity : The cyclopropane ring introduces conformational restraint, similar to adamantane in Compound 6, which improves metabolic stability .

Key Findings :

  • Yield : Stereochemical complexity (e.g., Compound 13’s single stereoisomer) often reduces yields (36%) compared to simpler analogs like Compound 28 (64%) .
  • Purity : Most oxalamides achieve >90% HPLC purity, critical for pharmacological applications .
  • Safety: S336’s high NOEL (100 mg/kg bw/day) suggests oxalamides with methoxy/pyridine groups have favorable safety profiles .

Key Insights :

  • Enzyme Inhibition : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28) enhance SCD inhibition, while adamantane (Compound 6) improves sEH binding .
  • Flavor Modulation : Methoxybenzyl and pyridylethyl groups (S336) are critical for umami taste receptor activation .

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a chlorobenzyl group, a cyclopropyl moiety, and an oxalamide functional group, which contribute to its biological activity and reactivity. This article explores the compound's biological activities, synthesis methods, and research findings.

Structure and Composition

  • Molecular Formula : C15_{15}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 348.85 g/mol
  • Functional Groups :
    • Oxalamide
    • Aromatic (Chlorobenzyl and Thiophene rings)

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : Commonly available precursors are utilized.
  • Reactions : Various reactions such as amination and coupling reactions are employed.
  • Purification : Techniques like chromatography are used to optimize yield and purity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features allow it to bind effectively, potentially inhibiting or modifying the activity of these targets.

Therapeutic Potential

Research indicates that this compound may have various therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects.
  • Anticancer Properties : Investigations into its cytotoxicity against cancer cell lines have shown promising results.
  • Antimicrobial Activity : The compound has been explored for its effectiveness against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar oxalamide derivatives, demonstrating significant inhibition against various pathogens. The results are summarized in the following table:

CompoundMIC (µg/ml)Target Organism
13.2Candida albicans
20.8Candida tropicalis
31.6Aspergillus niger
43.2Escherichia coli

These findings suggest that derivatives of oxalamides, including this compound, may exhibit significant antimicrobial properties.

Anti-Cancer Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cells, with specific mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A comparative analysis of its efficacy against standard chemotherapeutic agents revealed enhanced cytotoxicity in certain cancer cell lines.

Research Applications

This compound serves as a valuable building block in synthetic chemistry, enabling the development of more complex molecules with tailored biological activities. Its potential as a biochemical probe is being explored in various research contexts.

Q & A

Q. What are the optimized synthetic routes for N1-(2-chlorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 2-chlorobenzylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the N1-substituted oxalamide intermediate.
  • Step 2 : Introduction of the thiophen-2-yl cyclopropane moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Key variables : Temperature (60–80°C for cyclopropane formation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to minimize side products .
  • Typical yield : 30–50% after silica gel chromatography purification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) identify key signals:
  • δ 7.2–7.4 ppm (aromatic protons from 2-chlorobenzyl).
  • δ 2.8–3.2 ppm (cyclopropane methylene protons).
  • δ 1.5–1.8 ppm (thiophene-adjacent protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error (e.g., [M+H]⁺ calculated for C₁₈H₁₆ClN₂O₂S: 379.0678) .
    • HPLC : Purity >95% with C18 reverse-phase columns (acetonitrile/water gradient) .

Q. How can researchers determine solubility and stability under physiological conditions for in vitro assays?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λmax ~260 nm). Typical solubility: <10 µM in aqueous buffers, requiring DMSO stock solutions .
  • Stability : Incubate at 37°C in PBS or simulated gastric fluid, monitoring degradation via LC-MS over 24–72 hours. Oxalamides often show hydrolytic instability at extreme pH .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., 2 µM in HeLa vs. 15 µM in HepG2) may arise from:

  • Cellular uptake differences : Measure intracellular concentrations using LC-MS/MS .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
  • Metabolic stability : Compare metabolite profiles in liver microsomes (human vs. rodent) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while reducing cytotoxicity?

  • Substituent variation : Replace the 2-chlorobenzyl group with electron-deficient aromatics (e.g., 3-CF₃) to enhance target binding.
  • Cyclopropane ring modification : Introduce geminal dihalogens (e.g., Cl, F) to improve metabolic stability .
  • Biological evaluation : Test analogs in parallel assays for target inhibition (e.g., enzyme-linked immunosorbent assays) and cytotoxicity (MTT assays) .
SubstituentIC₅₀ (Target Enzyme)Cytotoxicity (CC₅₀)
2-Chlorobenzyl1.2 µM25 µM
3-Trifluoromethylbenzyl0.8 µM30 µM
4-Fluorobenzyl2.5 µM50 µM

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

  • Crystal growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Cyclopropane rings often induce disorder, requiring low-temperature (100 K) data collection .
  • Refinement : SHELXL-2018 for handling anisotropic displacement parameters. Thiophene sulfur atoms exhibit high thermal motion, necessitating TLS parameterization .
  • Data resolution : Aim for <1.0 Å resolution to resolve Cl and S atom positions unambiguously .

Q. How can computational modeling predict metabolic pathways and guide synthetic modifications?

  • In silico tools : Use GLORY (Gradient-boosted Liver Oxidoreductase Reactions) to identify likely oxidation sites (e.g., cyclopropane ring opening).
  • Docking simulations : AutoDock Vina to assess binding affinity changes after introducing fluorine substituents .
  • MD simulations : GROMACS for predicting hydrolysis rates in aqueous environments .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for amide bond formation to avoid hydrolysis .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical sourcing : Avoid commercial databases like BenchChem; rely on peer-reviewed journals and PubChem .

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